17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione Betamethasone EP Impurity C is used in biological studies to perform preclinical characterization of VBP15, a novel anti-inflammatory delta 9,11 steroid. It is also used in analytical studies to determine the stability from reversed-phase high performance liquid chromatography (RP-HPLC) to separate low levels of dexamethasone and other related compounds from betametasone.
Brand Name: Vulcanchem
CAS No.: 13504-15-9
VCID: VC21346988
InChI: InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

CAS No.: 13504-15-9

Cat. No.: VC21346988

Molecular Formula: C22H28O4

Molecular Weight: 356.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione - 13504-15-9

CAS No. 13504-15-9
Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
IUPAC Name (8S,10S,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1
Standard InChI Key ZYTXTXAMMDTYDQ-AKXKBWEISA-N
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C

Chemical Identity and Properties

Basic Chemical Information

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione is a steroid compound with a defined molecular structure that contains multiple functional groups. The compound is characterized by several key chemical identifiers that establish its unique chemical identity in scientific databases and literature.

The basic chemical properties of this compound include:

PropertyValue
CAS Number13504-15-9
Molecular FormulaC22H28O4
Molecular Weight356.46 g/mol
MDL NumberMFCD18452754

This steroid derivative contains a pregnane skeleton with specific modifications, including a methyl group at the 16-beta position and hydroxyl groups at positions 17 and 21. The compound also features a characteristic triene system with double bonds at positions 1,4 and 9(11), as well as ketone groups at positions 3 and 20, which contribute to its chemical reactivity and pharmaceutical relevance.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific and pharmaceutical contexts, which reflects its relevance across different research areas and applications. These alternative names often provide insights into the compound's structural features or its relation to other steroid derivatives.

Key synonyms include:

  • 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione

  • Betamethasone Impurity C

  • Betamethasone EP Impurity C

  • 16β-Methyl-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione

  • (16β)-17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione

  • Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16β)-

The designation as "Betamethasone Impurity C" or "Betamethasone EP Impurity C" is particularly significant as it indicates the compound's role in pharmaceutical quality control procedures for betamethasone preparations according to European Pharmacopoeia standards.

Applications and Research Significance

Pharmaceutical Quality Control

Beyond its role in quality control, the compound is utilized in analytical research to develop and validate sophisticated methods for steroid analysis. It serves as a valuable reference compound in reversed-phase high-performance liquid chromatography (RP-HPLC) methods developed to separate low levels of dexamethasone and other related compounds from betamethasone.

These analytical methods are critical for:

  • Developing more sensitive detection techniques for steroid analysis

  • Validating pharmaceutical manufacturing processes

  • Supporting regulatory compliance in pharmaceutical production

  • Advancing research on steroid metabolism and pharmacokinetics

Biological Research

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione has applications in biological research, particularly in studies focused on anti-inflammatory mechanisms. The compound has been used in preclinical characterization studies of VBP15, a novel anti-inflammatory delta 9,11 steroid.

This application highlights the compound's relevance to understanding structure-activity relationships in steroid derivatives and potentially developing new therapeutic agents with improved efficacy or reduced side effects.

ManufacturerProduct DescriptionPackagingPrice (USD)Purity
Sigma-Aldrich(16b)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione AldrichCPR1 mg$134Not specified
Biosynth Carbosynth17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione5 mg$250Not specified
Biosynth Carbosynth17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione10 mg$450Not specified
Biosynth Carbosynth17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione25 mg$1000Not specified
Biosynth Carbosynth17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione50 mg$1800Not specified
Career Henan Chemical Co17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione1 kg$1.00/kg95%-99%

The significant price difference between small-quantity research-grade material and bulk quantities suggests different quality grades and intended applications for the compound.

Structural Relationship to Other Steroids

Relationship to Betamethasone

As Betamethasone Impurity C, this compound shares structural similarities with betamethasone but differs in specific functional groups or stereochemistry. The relationship between 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione and betamethasone is important for understanding impurity profiles in pharmaceutical preparations and potentially elucidating degradation pathways.

The key structural difference lies in the triene system with double bonds at positions 1,4 and 9(11) in the impurity, compared to the diene system in betamethasone. This modification significantly affects the compound's chemical properties and biological activity profile.

Related Steroid Derivatives

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione belongs to a larger family of corticosteroid derivatives that share the pregnane skeleton with various modifications. Related compounds include:

  • 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione

  • 9-fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

  • Betamethasone Acetate EP Impurity C

These structural relationships provide valuable insights into structure-activity patterns among corticosteroid derivatives and help researchers understand how specific structural modifications affect pharmaceutical properties and biological activities.

Synthetic Approaches and Methods

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